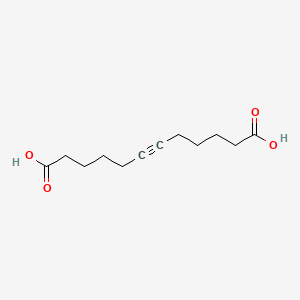
Dodec-6-ynedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-6-ynedioic acid is an organic compound with the molecular formula C12H18O4 It is a dicarboxylic acid featuring a triple bond between the sixth and seventh carbon atoms in its twelve-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodec-6-ynedioic acid can be synthesized through several methods. One common approach involves the oxidation of a precursor compound, such as a substituted alkylbenzene, using potassium permanganate (KMnO4). Another method includes the hydrolysis of nitriles, where the nitrile is first formed by an S_N2 reaction of a primary or secondary alkyl halide with cyanide ion (CN-), followed by hydrolysis to yield the carboxylic acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation reactions. The use of Grignard reagents with carbon dioxide (CO2) to form metal carboxylates, followed by protonation, is another method employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Dodec-6-ynedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodec-6-enedioic acid.
Reduction: Reduction reactions can convert it into different saturated or unsaturated derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Dodec-6-enedioic acid.
Reduction: Saturated dicarboxylic acids.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Dodec-6-ynedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which dodec-6-ynedioic acid exerts its effects involves its interaction with various molecular targets and pathways. As a dicarboxylic acid, it can participate in acid-base reactions, form esters, and act as a ligand in coordination chemistry. Its unique structure allows it to interact with enzymes and other biological molecules, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Acetylenedicarboxylic acid: Another dicarboxylic acid with a triple bond, but with a shorter carbon chain.
Dodec-6-enedioic acid: The reduced form of dodec-6-ynedioic acid, featuring a double bond instead of a triple bond.
Properties
CAS No. |
61621-71-4 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
dodec-6-ynedioic acid |
InChI |
InChI=1S/C12H18O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h3-10H2,(H,13,14)(H,15,16) |
InChI Key |
VVDRIZWWAVQPLD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC#CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















